{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMWHGEXYEMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility.
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties.
Action Environment
It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility, suggesting that these properties could influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes.
Biological Activity
The compound {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol represents a class of triazole derivatives that have garnered interest due to their diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific triazole derivative, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
- Chemical Formula : C10H8F3N3O
- Molecular Weight : 257.17 g/mol
- IUPAC Name : 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance:
- Study Findings : A study reported that triazole derivatives showed antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Triazoles have also been noted for their anti-inflammatory properties:
- Case Study : In vitro assays demonstrated that certain triazole derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of triazole derivatives:
- Research Insight : A compound structurally related to this compound was shown to be a key chiral building block for synthesizing neuroprotective agents . This suggests that similar compounds may offer protective effects against neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in the biosynthesis of ergosterol in fungi, disrupting cell membrane integrity.
- Cytokine Modulation : They may modulate the immune response by affecting cytokine production.
- Cell Signaling Pathways : Triazoles can influence various signaling pathways related to inflammation and cell survival.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compounds. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties :
Triazole derivatives have been explored for their anticancer activities. The unique structure of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol may contribute to its ability to interfere with cancer cell proliferation. Preliminary studies suggest that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Agrochemical Applications
Fungicides :
The triazole moiety is well-known for its fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to protect crops from fungal pathogens. The trifluoromethyl group enhances the efficacy and stability of these fungicides under various environmental conditions .
Herbicides :
Research into the herbicidal properties of triazole compounds has revealed their potential in controlling unwanted plant growth. The specific interactions of such compounds with plant enzymes can inhibit growth and development, making them valuable in herbicide formulations .
Materials Science
Fluorous Tagging :
The trifluoromethyl group is advantageous in materials science due to its unique properties. It allows for fluorous tagging, which can be used in separation processes and purification techniques. The ability to selectively interact with other fluorous materials makes this compound useful in synthesizing complex materials .
Polymer Chemistry :
In polymer chemistry, triazole-containing monomers are being investigated for their role in developing new polymers with enhanced thermal and mechanical properties. The incorporation of such compounds can lead to materials with improved durability and resistance to degradation .
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights critical differences between the target compound and its analogs:
Preparation Methods
Synthesis of Aryl Azide Intermediate
The starting point is the preparation of the aryl azide bearing the 3-(trifluoromethyl)phenyl moiety. This is typically achieved by diazotization of the corresponding aniline derivative followed by substitution with sodium azide under mild conditions to afford the aryl azide intermediate.
For example, arenediazonium tosylates generated in situ can be converted to aryl azides by sodium azide addition, as demonstrated in related triazole syntheses.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The aryl azide is reacted with an appropriate terminal alkyne under copper(I) catalysis, often using copper(II) sulfate and sodium ascorbate as the reducing agent to generate Cu(I) in situ.
The reaction is typically conducted at room temperature, in solvents such as water, alcohols, or mixtures with organic solvents, for several hours (e.g., 16 hours) to ensure complete conversion.
The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole product exclusively, avoiding 1,5-disubstituted isomers.
The crude product is purified by chromatography (silica gel column) using petroleum ether and ethyl acetate mixtures to isolate the pure triazole derivative.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aryl azide formation | Arenediazonium tosylate, NaN3 | 0–25 °C | 1–2 hours | 70–85 | In situ generation, mild conditions |
| CuAAC cycloaddition | Aryl azide, terminal alkyne, CuSO4, sodium ascorbate, DIPEA | 25 °C | 16 hours | 75–90 | Regioselective 1,4-triazole formation |
| Deprotection / Hydroxymethyl introduction | Acid/base treatment for protecting group removal | 0–25 °C | 1–3 hours | 80–95 | Yields depend on protecting group stability |
Research Findings and Optimization
Regioselectivity : Studies confirm that Cu(I)-catalyzed cycloaddition yields exclusively 1,4-disubstituted triazoles with no detectable 1,5-isomers, which is critical for the desired substitution pattern.
Catalyst and Base Selection : Copper(I) iodide and copper(II) sulfate/sodium ascorbate systems are effective catalysts. DIPEA (N,N-diisopropylethylamine) is commonly used as a base to maintain reaction pH and improve yields.
Solvent Effects : Polar solvents or solvent mixtures (e.g., water/tert-butanol) facilitate the reaction and improve solubility of reagents, enhancing reaction rates and yields.
Purification : Semipreparative HPLC or silica gel chromatography are standard for isolating pure triazole derivatives, especially when multiple analogs are synthesized for structure-activity relationship studies.
Functional Group Compatibility : The method tolerates a variety of substituents on the aryl ring, including trifluoromethyl groups, which are important for modulating biological activity and physicochemical properties.
Summary Table of Preparation Steps
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Aryl azide synthesis | Conversion of aniline to aryl azide | Arenediazonium tosylate, NaN3 | 0–25 °C, 1–2 h | Aryl azide intermediate |
| 2. CuAAC cycloaddition | Cycloaddition with terminal alkyne | Aryl azide, terminal alkyne, CuSO4, sodium ascorbate, DIPEA | 25 °C, 16 h | 1,4-disubstituted triazole |
| 3. Hydroxymethyl installation | Use of propargyl alcohol or deprotection of protected alcohol | Propargyl alcohol derivatives, acid/base | 0–25 °C, 1–3 h | {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol |
The preparation of This compound is efficiently achieved via the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, followed by introduction or deprotection of the methanol substituent at the 4-position of the triazole ring. This method offers high regioselectivity, good yields, and functional group tolerance, making it a robust and versatile approach for synthesizing this compound and related analogs. Optimization of reaction parameters such as catalyst system, base, solvent, and temperature further enhances the efficiency and purity of the final product.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol?
- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Starting materials such as 3-(trifluoromethyl)phenyl azide and propargyl alcohol are reacted under mild conditions (room temperature, aqueous/organic solvent mixtures). The reaction is optimized with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to achieve regioselective 1,4-triazole formation. Post-synthesis, the product is purified via column chromatography and characterized by ¹H/¹³C NMR and LCMS .
Q. How is the compound characterized structurally and analytically?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.98 ppm for -CH₂OH; δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR (δ 56.5 ppm for -CH₂OH) confirm the triazole core and methanol substituent .
- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 258) validate molecular weight .
- Purity : Assessed via HPLC (>95% purity threshold for biological assays) .
Q. What are the primary research applications of this compound?
- Applications :
- Medicinal Chemistry : Serves as a precursor for bioactive derivatives (e.g., oxidized to aldehydes for Schiff base formation) .
- Material Science : Functionalized triazoles are used in polymer crosslinking or metal-organic frameworks (MOFs) due to hydrogen-bonding capability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Yield discrepancies often arise from variations in:
- Catalyst loading : Optimize Cu(I) concentrations (e.g., 5–10 mol% CuSO₄) to balance reaction rate vs. side-product formation .
- Solvent systems : Mixed solvents (e.g., THF/H₂O) improve azide-alkyne solubility, enhancing regioselectivity .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) improves separation of triazole products from unreacted alkyne/azide .
Q. What methodologies are effective for modifying the methanol group to enhance bioactivity?
- Functionalization Strategies :
- Oxidation : Dess-Martin periodinane oxidizes -CH₂OH to -CHO (aldehyde), enabling conjugation with amines/hydrazides for antimicrobial or anticancer derivatives (27% yield reported) .
- Phosphorylation : Appel reaction with CBr₄/PPh₃ converts -CH₂OH to -CH₂Br, followed by Michaelis-Becker reaction with dialkyl phosphites to yield phosphonate derivatives (e.g., for antiviral screening) .
Q. How can computational modeling guide the design of triazole-based inhibitors using this compound?
- Methodology :
- Molecular Docking : Dock the triazole scaffold into target proteins (e.g., TEAD1 transcription factor) using software like AutoDock Vina. The trifluoromethylphenyl group enhances hydrophobic binding, while -CH₂OH forms hydrogen bonds with active-site residues .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing CF₃) with inhibitory activity using regression models .
Q. What strategies address low solubility in biological assays?
- Approaches :
- Prodrug Design : Acetylate -CH₂OH to -CH₂OAc for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and bioavailability .
Data Contradiction Analysis
Q. Why do biological activities vary across derivatives of this compound?
- Analysis :
- Substituent Effects : Derivatives with electron-deficient aromatic rings (e.g., 2,4-dichloro-3-CF₃-phenyl) show higher antifungal activity due to increased membrane permeability .
- Stereochemistry : Racemic mixtures (vs. enantiopure forms) may exhibit divergent binding affinities, as seen in triazole-based enzyme inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
